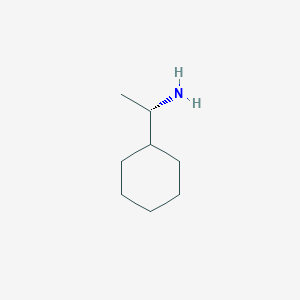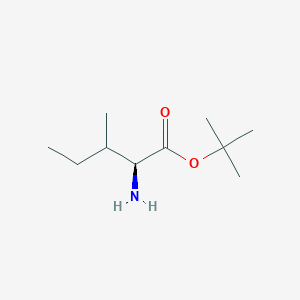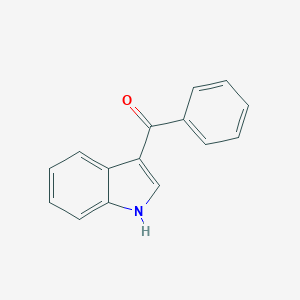
Octacosane-d58
Overview
Description
Octacosane-d58 is a deuterated form of octacosane, a long-chain alkane with the molecular formula CD3(CD2)26CD3. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular weight of this compound is approximately 453.12 g/mol . It is primarily used in scientific research due to its unique isotopic properties.
Mechanism of Action
Target of Action
Octacosane-d58, a deuterium-labeled form of Octacosane , is an endogenous metabolite with antibacterial activity . It primarily targets murine melanoma B16F10-Nex2 cells . These cells are a model for studying melanoma, a type of skin cancer. This compound also targets mosquito larvae, specifically Culex quinquefasciatus , demonstrating its larvicidal activity.
Mode of Action
It has been shown to exhibit high cytotoxicity against murine melanoma b16f10-nex2 cells . This suggests that it may interact with cellular components or processes essential for the survival and proliferation of these cells, leading to their death. In addition, its larvicidal activity against Culex quinquefasciatus suggests that it may interfere with the development or survival of mosquito larvae .
Biochemical Pathways
Given its cytotoxic effects on melanoma cells and larvicidal activity, it is likely that it impacts pathways related to cell survival, growth, and development .
Pharmacokinetics
The use of deuterium labeling in drug molecules, as in this compound, is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of this compound’s action is the induction of cytotoxicity in murine melanoma B16F10-Nex2 cells, which could potentially lead to their death . This suggests a potential application in cancer therapy. Additionally, it exhibits larvicidal activity against Culex quinquefasciatus, indicating its potential use in mosquito control .
Biochemical Analysis
Biochemical Properties
It is known that Octacosane, the non-deuterated form, has been studied for its phase properties via molecular dynamics simulations . These studies have helped to understand the pivotal phase characteristics of Octacosane .
Cellular Effects
Octacosane has shown high cytotoxicity against murine melanoma B16F10-Nex2 cells . This suggests that Octacosane-d58 may also influence cell function and cellular processes. Detailed studies on the cellular effects of this compound are currently lacking.
Molecular Mechanism
Molecular simulations of Octacosane have been conducted to investigate their phase properties . These studies have provided insights into the molecular interactions and properties of Octacosane .
Temporal Effects in Laboratory Settings
Molecular dynamics simulations of Octacosane have been used to study its phase properties over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octacosane-d58 involves the deuteration of octacosane. This process typically includes the catalytic exchange of hydrogen atoms with deuterium atoms. The reaction is carried out under high pressure and temperature conditions, often using a deuterium gas atmosphere and a suitable catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of octacosane through a reactor containing the deuterium gas and catalyst. The reaction conditions are carefully controlled to ensure maximum deuteration efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octacosane-d58, like other alkanes, primarily undergoes substitution reactions. Due to the presence of deuterium, it is less reactive compared to its non-deuterated counterpart. it can still participate in various chemical reactions under appropriate conditions.
Common Reagents and Conditions:
Halogenation: this compound can react with halogens such as chlorine or bromine in the presence of light or heat to form halogenated derivatives.
Oxidation: Under strong oxidizing conditions, this compound can be converted to corresponding alcohols, aldehydes, or carboxylic acids.
Major Products: The major products formed from these reactions include halogenated this compound, deuterated alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Octacosane-d58 has a wide range of applications in scientific research:
Chemistry: It is used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its distinct isotopic signature.
Biology: this compound is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Comparison with Similar Compounds
Octacosane: The non-deuterated form of octacosane, with the molecular formula C28H58.
Hexacosane-d54: Another deuterated alkane with a slightly shorter chain length.
Eicosane-d42: A deuterated alkane with a chain length of 20 carbon atoms.
Uniqueness: Octacosane-d58 is unique due to its specific chain length and high degree of deuteration. This makes it particularly useful in studies requiring precise isotopic labeling and tracing. Compared to shorter deuterated alkanes, this compound provides a longer chain length, which can be advantageous in certain applications such as studying long-chain hydrocarbon metabolism and interactions .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,28-octapentacontadeuteriooctacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYURHZPYMFLWSH-ABYBKZRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584059 | |
| Record name | (~2~H_58_)Octacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16416-33-4 | |
| Record name | (~2~H_58_)Octacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is unique about the method described for synthesizing octacosane-d58?
A1: The research presents a simplified method for preparing fully deuterated hydrocarbons like this compound. [] The novelty lies in its ability to use various starting materials (saturated/unsaturated, cyclic/acyclic) and achieve high isotopic and chemical purity without cracking or isomerization (except for epimerization of asymmetric carbons). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)


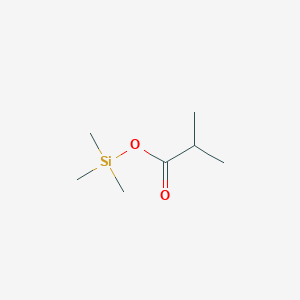

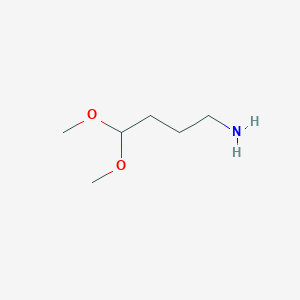
![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)


